
2-Bromo-2-phenylethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-2-phenylethanol can be achieved through various methods. One such method involves the use of engineered Bacillus licheniformis, which has been proven to be a promising strain for 2-phenylethanol production . Another method involves the enantioselective addition of bromonitromethane to aldehydes .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-phenylethanol consists of one bromine atom, one oxygen atom, eight carbon atoms, and nine hydrogen atoms . The compound has a molar refractivity of 45.1±0.3 cm^3, a polar surface area of 20 Å^2, and a polarizability of 17.9±0.5 10^-24 cm^3 .Physical And Chemical Properties Analysis
2-Bromo-2-phenylethanol has a density of 1.5±0.1 g/cm^3, a boiling point of 261.6±20.0 °C at 760 mmHg, and a flash point of 135.6±11.4 °C . It has a molar volume of 133.7±3.0 cm^3 and a surface tension of 47.7±3.0 dyne/cm .Aplicaciones Científicas De Investigación
Natural Production Alternatives and Biotechnological Advances 2-Bromo-2-phenylethanol, as a precursor to 2-Phenylethanol (2-PE), has seen substantial interest in the field of biotechnological production due to its wide application in industries such as food, fragrance, and cosmetics. The increasing demand for natural products has led to significant research in the production of 2-PE using natural methods. One study demonstrated the use of yeast biomass for the production of natural 2-PE as an alternative to chemical synthesis and costly plant extraction. Specifically, the Saccharomyces cerevisiae strain was utilized to produce 2-PE with high efficiency and purity, showcasing the potential of microbial fermentation in generating natural 2-PE (Chreptowicz et al., 2016).
Synthetic Applications On the synthetic chemistry front, 2-Bromo-2-phenylethanol has been a key intermediate in various synthetic procedures. It has been used in the synthesis of guanine adducts, which are significant in understanding the interaction of certain compounds with DNA, highlighting its role in chemical research and potentially in drug development (Novák et al., 2003). Furthermore, its conversion to other compounds like 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes under solvent-free conditions reflects its versatility and importance in green chemistry (Joshi et al., 2013).
Biotransformation and Microbial Production The microbial transformation process, specifically through the Ehrlich pathway, has been a focal point in producing natural flavors and fragrances like 2-PE. Significant advancements have been made in this domain, with strategies aimed at increasing production and the application of in situ product removal techniques (Hua & Xu, 2011). The use of bioprocesses for the production of 2-PE and related compounds emphasizes the industry's shift towards more sustainable and eco-friendly methods (Martínez-Avila et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, such as 2-bromo-2-phenylethanol, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The mode of action of 2-Bromo-2-phenylethanol involves interactions with its targets through nucleophilic substitution and oxidation . The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring .
Biochemical Pathways
It’s known that 2-phenylethanol, a similar compound, is synthesized in yeast via the shikimate pathway . This pathway involves the conversion of glucose or other fermentable sugars to 2-phenylethanol .
Result of Action
The compound’s reactions at the benzylic position can lead to various products depending on the reaction conditions .
Action Environment
The action, efficacy, and stability of 2-Bromo-2-phenylethanol can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, temperature, and pH .
Propiedades
IUPAC Name |
2-bromo-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPAHUDEPTDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)
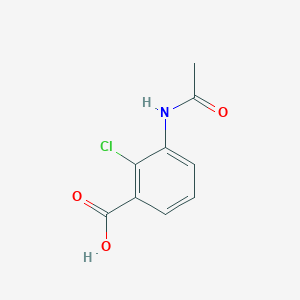
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
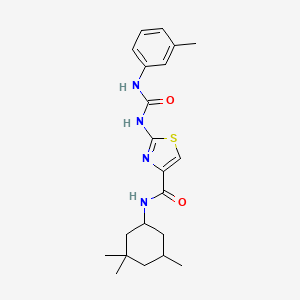
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
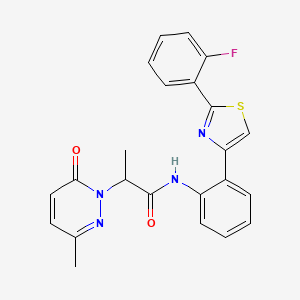
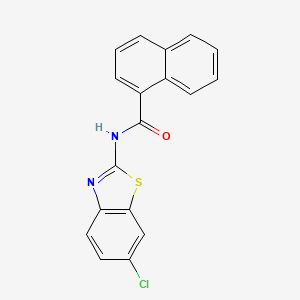
![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine](/img/structure/B2936367.png)
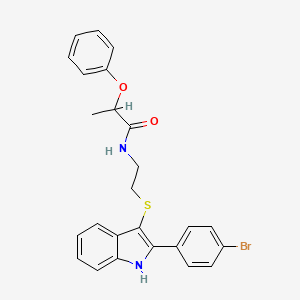
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2936370.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2936372.png)